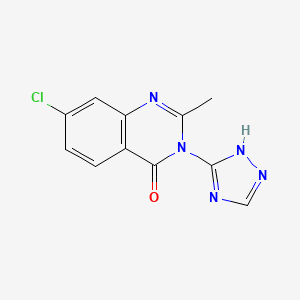
7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone, also known as CMTQ, is a novel small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. CMTQ has been studied extensively for its potential applications in the fields of cancer therapy, antiviral therapy, and other areas of medical research.
Aplicaciones Científicas De Investigación
Cytotoxic Evaluation
- Compounds containing triazole and quinazolinone structures, including variants similar to 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone, have shown potential in cytotoxic evaluation against cancer cell lines. A study synthesized such hybrids and assessed their effects against MCF-7 and Hela cell lines, with some compounds exhibiting significant cytotoxic activity (Hassanzadeh et al., 2019).
Antimicrobial Activities
- Quinazolinone derivatives, including those similar to the chemical , have been evaluated for their antimicrobial properties. One study found that certain quinazolinone compounds demonstrated effective antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Yan et al., 2016).
Analgesic and Antibacterial Potential
- Research has also explored the analgesic and antibacterial potential of quinazolinone derivatives. Studies have found that certain compounds within this category exhibit significant analgesic and antibacterial activity, providing a basis for further exploration in pain management and infection control (Osarumwense Peter Osarodion, 2020).
Anti-Inflammatory and Analgesic Agents
- Additionally, quinazolinone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. Some synthesized compounds showed moderate to significant activity in this regard, suggesting their utility in developing new treatments for inflammation and pain (Mahato et al., 2017).
Insecticidal Activity
- Quinazolinone compounds have also been examined for their insecticidal properties. Some studies have found that certain derivatives exhibit insecticidal activity comparable to established insecticides, indicating their potential use in pest control (Ghorab et al., 1996).
Propiedades
IUPAC Name |
7-chloro-2-methyl-3-(1H-1,2,4-triazol-5-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c1-6-15-9-4-7(12)2-3-8(9)10(18)17(6)11-13-5-14-16-11/h2-5H,1H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBMIPXCJBDZBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

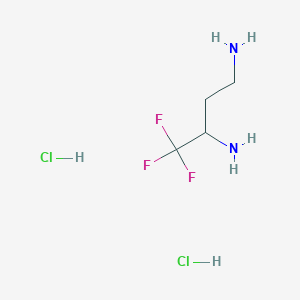
![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)
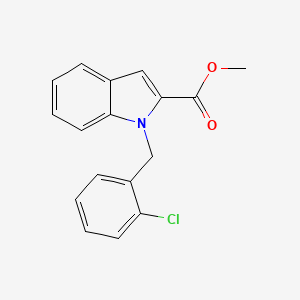
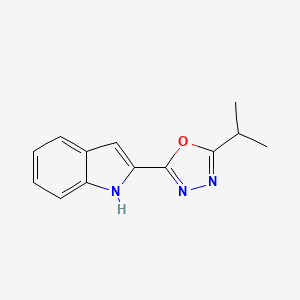
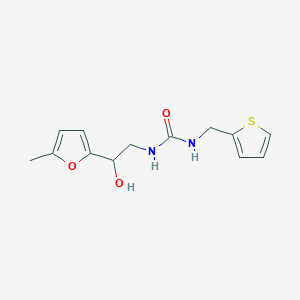
![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)
![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)
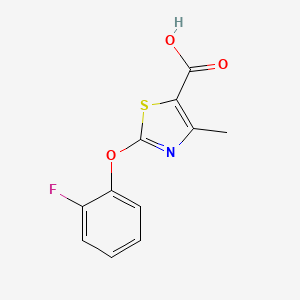
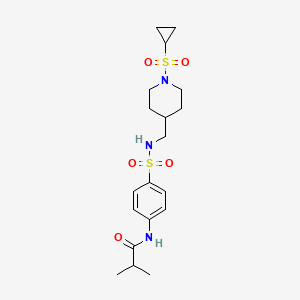
![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)
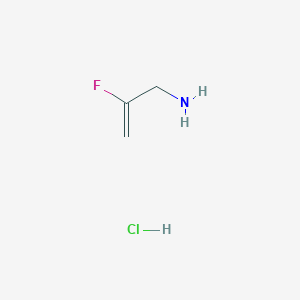
![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)
![4-[(Dimethylamino)methyl]benzene-1-carboximidamide](/img/structure/B2372234.png)